Cas no 260967-14-4 ((E)-benzyl prop-1-en-1-ylcarbamate)

(E)-benzyl prop-1-en-1-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- (E)-benzyl prop-1-en-1-ylcarbamate
- benzyl N-prop-1-enylcarbamate
- benzyl N-[(1E)-prop-1-en-1-yl]carbamate
- AS-75697
- (E)-benzylprop-1-en-1-ylcarbamate
- Benzyl (E)-prop-1-en-1-ylcarbamate
- ZB0223
- A50065
- MFCD30183516
- CS-0108790
- 260967-14-4
- Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester
- QVMNEPDAKLAFOH-KRXBUXKQSA-N
- Benzyl N-[(E)-prop-1-enyl]carbamate
-
- MDL: MFCD30183516
- インチ: InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-8H,9H2,1H3,(H,12,13)/b8-2+
- InChIKey: QVMNEPDAKLAFOH-KRXBUXKQSA-N
- ほほえんだ: C/C=C/NC(=O)OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.3Ų
(E)-benzyl prop-1-en-1-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB512490-1 g |
(E)-Benzyl prop-1-en-1-ylcarbamate; . |
260967-14-4 | 1g |
€139.60 | 2023-04-18 | ||
Advanced ChemBlocks | M24039-1G |
(E)-Benzyl prop-1-en-1-ylcarbamate |
260967-14-4 | 97% | 1G |
$220 | 2023-09-15 | |
abcr | AB512490-1g |
(E)-Benzyl prop-1-en-1-ylcarbamate; . |
260967-14-4 | 1g |
€139.60 | 2025-02-12 | ||
A2B Chem LLC | AB28928-100mg |
(E)-Benzyl prop-1-en-1-ylcarbamate |
260967-14-4 | 97% | 100mg |
$27.00 | 2024-04-20 | |
Ambeed | A193064-1g |
(E)-Benzyl prop-1-en-1-ylcarbamate |
260967-14-4 | 98% | 1g |
$55.0 | 2024-04-20 | |
Aaron | AR002SBW-1g |
Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester |
260967-14-4 | 98% | 1g |
$48.00 | 2025-01-21 | |
Aaron | AR002SBW-100mg |
Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester |
260967-14-4 | 98% | 100mg |
$12.00 | 2025-01-21 | |
Aaron | AR002SBW-25g |
Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester |
260967-14-4 | 98% | 25g |
$808.00 | 2025-01-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91560-10g |
Benzyl (E)-prop-1-en-1-ylcarbamate |
260967-14-4 | 95% | 10g |
¥1960.0 | 2023-09-07 | |
Alichem | A019064264-500mg |
Benzyl (E)-prop-1-en-1-ylcarbamate |
260967-14-4 | 95% | 500mg |
$980.00 | 2023-09-02 |
(E)-benzyl prop-1-en-1-ylcarbamate 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
(E)-benzyl prop-1-en-1-ylcarbamateに関する追加情報
Chemical Profile of (E)-Benzyl Prop-1-En-1-Ylcarbamate (CAS No: 260967-14-4)
(E)-Benzyl prop-1-en-1-ylcarbamate, with the chemical identifier CAS No: 260967-14-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural properties of this molecule make it a valuable intermediate in the synthesis of various biologically active agents.
The molecular structure of (E)-benzyl prop-1-en-1-ylcarbamate consists of an alpha,beta-unsaturated carbamate moiety, which is flanked by a benzyl group and a propenyl chain. This configuration imparts distinct reactivity and functionalization possibilities, making it a crucial building block in synthetic organic chemistry. The presence of the benzyl group enhances the lipophilicity of the molecule, while the propenyl chain introduces a region of unsaturation that can participate in various chemical reactions, such as Diels-Alder reactions or cross-coupling processes.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Research has demonstrated that carbamates exhibit a wide range of biological activities, including insecticidal, herbicidal, and pharmacological effects. The compound (E)-benzyl prop-1-en-1-ylcarbamate has been investigated for its role in synthesizing bioactive molecules that target specific biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in metabolic disorders and neurological diseases.
The synthesis of (E)-benzyl prop-1-en-1-ylcarbamate typically involves multi-step organic reactions, starting from readily available precursors such as benzyl alcohol and crotonaldehyde. The key step in the synthesis is the formation of the carbamate linkage, which can be achieved through various methods, including nucleophilic substitution or condensation reactions. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency and selectivity of the synthesis process.
One of the most compelling aspects of (E)-benzyl prop-1-en-1-ylcarbamate is its utility as a scaffold for drug discovery. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic properties and enhanced binding affinity to biological targets. For example, modifications to the benzyl group or the propenyl chain can fine-tune the electronic and steric environment of the molecule, leading to more effective interactions with therapeutic targets. This flexibility makes it an attractive candidate for developing new drugs against various diseases.
The pharmaceutical industry has been particularly interested in carbamates due to their low toxicity profiles and favorable pharmacological properties. Several carbamate-based drugs have already reached the market, demonstrating their clinical efficacy and safety. The compound (E)-benzyl prop-1-en-1-ylcarbamate holds promise as a precursor for future pharmaceutical developments, particularly in areas such as anti-inflammatory and antiviral therapies. Ongoing research aims to explore its potential applications further and optimize its synthetic pathways for large-scale production.
In addition to pharmaceutical applications, (E)-benzyl prop-1-en-1-ylcarbamate has shown promise in other areas of chemistry and material science. Its ability to undergo various functionalization reactions makes it a valuable intermediate in polymer synthesis and material design. For instance, incorporating this compound into polymer backbones can impart unique properties such as enhanced thermal stability or biodegradability. These attributes are particularly relevant in developing sustainable materials for industrial applications.
The environmental impact of chemical compounds is also a critical consideration in modern research. Efforts have been made to develop synthetic routes for (E)-benzyl prop-1-en-1-ylcarbamate that minimize waste generation and reduce hazardous byproducts. Green chemistry principles have been applied to optimize reaction conditions, using catalytic systems that improve efficiency while reducing environmental footprint. Such approaches align with global initiatives to promote sustainable chemical practices.
The future prospects for (E)-benzyl prop-1-en-1-ylcarbamate are bright, with ongoing research uncovering new synthetic methodologies and potential applications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process by enabling rapid evaluation of molecular structures and properties. Collaborative efforts between academia and industry will be essential to translate laboratory findings into practical solutions for real-world challenges.
In conclusion, (E)-benzyl propenonitrile (CAS No: 26096714) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new possibilities for this compound, its role in advancing chemical innovation is set to expand further.
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